molecular formula C12H8ClFN2O2S2 B2953263 2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 866154-63-4

2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2953263
CAS No.: 866154-63-4
M. Wt: 330.78
InChI Key: NPSDHADEYKGSPX-WEVVVXLNSA-N
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Description

2-Chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide (Molecular Formula: C₁₂H₈ClFN₂O₂S₂; Molar Mass: 330.79 g/mol) is a thiazolidinone derivative characterized by:

  • A thiazolidinone core with a sulfanylidene (C=S) group at position 2 and a ketone (C=O) at position 2.
  • A (5E)-3-fluorophenylmethylidene substituent at position 5, introducing aromaticity and electron-withdrawing effects via the fluorine atom.
  • A chloroacetamide group (-NH-CO-CH₂Cl) at position 3, providing electrophilic reactivity .

Properties

IUPAC Name

2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2S2/c13-6-10(17)15-16-11(18)9(20-12(16)19)5-7-2-1-3-8(14)4-7/h1-5H,6H2,(H,15,17)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSDHADEYKGSPX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=S)S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article examines its biological activity, synthesis, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H8ClFN2O2SC_{12}H_8ClFN_2O_2S with a molecular weight of approximately 330.78 g/mol. The structural features include a thiazolidin ring, a fluorophenyl group, and a chloro substituent, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines including MCF-7 (breast cancer), DLD-1 (colon cancer), and AGS (gastric cancer). Results indicated that it inhibited cell growth in a dose-dependent manner with IC50 values ranging from 1.57 to 13.3 µM across different cell types .
    • A specific study reported that the compound exhibited an average GI50 value of 2.80 µM against a panel of 60 tumor cell lines, indicating its potential as a lead compound for further development .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through apoptosis induction. Flow cytometric analysis revealed that the compound increased apoptosis rates significantly in treated cells compared to controls .
    • It appears to activate intrinsic apoptotic pathways, possibly involving caspase-independent mechanisms as well as modulation of BAX and Bcl-2 levels .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from simpler thiazolidinone derivatives. Key synthetic routes include:

  • Formation of Thiazolidinone Ring : Utilizing appropriate reagents under controlled conditions to ensure high yield.
  • Introduction of Functional Groups : The chloro and fluorophenyl groups are integrated into the structure through selective substitution reactions.

The SAR analysis indicates that modifications at specific positions can enhance or diminish biological activity, emphasizing the importance of structural integrity for efficacy .

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

StudyFindings
Significant anticancer activity with IC50 values between 1.57 and 13.3 µM across multiple cancer cell lines
Induction of apoptosis in HT-29 cells; increased levels of pro-apoptotic proteins BAX and caspases
Evaluation against VEGFR-2 showing potential for antiangiogenic properties

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name Substituent Variations Molecular Formula Notable Features Reference
Target Compound 3-fluorophenylmethylidene, chloroacetamide C₁₂H₈ClFN₂O₂S₂ Electron-withdrawing fluorine enhances stability; chloroacetamide offers reactivity.
2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 3-bromophenylmethylidene, phenethyl group C₂₀H₁₆BrN₃O₂S₂ Bromine increases lipophilicity; phenethyl may enhance membrane permeability.
N-(2-Chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide Thiophen-2-ylmethylidene, 2-chlorophenylacetamide C₁₆H₁₁ClN₂O₂S₃ Thiophene introduces π-π stacking potential; chlorine enhances electrophilicity.
2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide 2-fluorophenylmethylidene, 3-hydroxyphenyl C₁₈H₁₄FN₃O₃S₂ Hydroxyl group enables hydrogen bonding; ortho-fluorine alters steric effects.
N-(3,5-Dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide 4-methoxyphenylmethylidene, 3,5-dimethylphenyl C₂₁H₂₀N₂O₃S₂ Methoxy group donates electrons; dimethylphenyl enhances hydrophobicity.

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., -F, -Cl, -Br): Enhance stability and electrophilicity, as seen in the target compound and its brominated analog . Heteroaromatic Systems (e.g., thiophene): Modify π-π interactions and solubility, as observed in the thiophene-containing analog .

Pharmacophore Modifications :

  • The chloroacetamide moiety is conserved in most analogs, suggesting its critical role in covalent interactions (e.g., with cysteine residues in enzymes) .
  • Methylidene Linkers : The E/Z configuration (e.g., 5E in the target compound) influences planarity and conjugation, affecting molecular recognition .

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